molecular formula C24H19FN2O3S B2492928 1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894541-67-4

1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2492928
CAS No.: 894541-67-4
M. Wt: 434.49
InChI Key: CYPZWNAWTSVOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spiro[indole-thiazolidine] derivative characterized by a 2-fluorophenylmethyl substituent on the indole nitrogen and a 4-methoxyphenyl group attached to the thiazolidine ring. Its molecular formula is C24H19FN2O3S (calculated molecular weight: 434.48 g/mol). The spiro architecture merges indole and thiazolidine rings at the indole C3 position, creating a rigid bicyclic system. Key functional groups include the thiazolidine-2,4-dione moiety and methoxy/fluorine substituents, which influence electronic properties and biological interactions .

Synthesis typically involves multicomponent reactions of indole-2,3-dione (isatin), substituted amines, and thioglycolic acid. For example, analogous compounds are prepared via Schiff base intermediates (e.g., (Z)-3-(p-tolylimino)indolin-2-one) followed by cyclization with thioglycolic acid under catalytic conditions (e.g., p-dodecyl benzenesulfonic acid) in aqueous media . Reported yields for similar derivatives range from 63% to 90% , with melting points between 117–149°C .

Properties

IUPAC Name

1'-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c1-30-18-12-10-17(11-13-18)27-22(28)15-31-24(27)19-7-3-5-9-21(19)26(23(24)29)14-16-6-2-4-8-20(16)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPZWNAWTSVOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazolidine ring can be introduced through a cyclization reaction involving a thiol and an α-halo ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the thiazolidine ring can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: The compound’s potential biological activities suggest it could be investigated as a lead compound for the development of new drugs.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is not fully understood. its structure suggests it may interact with various molecular targets, including enzymes and receptors. The indole moiety is known to bind to a variety of biological targets, while the thiazolidine ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Biological Activity (IC50/Inhibition) References
1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione C24H19FN2O3S 434.48 2-Fluorophenylmethyl, 4-methoxyphenyl Data not reported Anticancer (HepG2: 15–78% inhibition)
1-Benzyl-3'-(4-methoxyphenyl)-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione C24H20N2O3S 416.50 Benzyl, 4-methoxyphenyl - Antioxidant (DPPH: 49–78% scavenging)
3'-(4-Methoxyphenyl)-spiro[indoline-3,2'-thiazolidine]-2,4'-dione C17H14N2O3S 326.37 4-Methoxyphenyl 117–119°C Not reported
1-Allyl-3'-(3-trifluoromethylphenyl)-spiro[indole-3,2'-[1,3]thiazine]-2,4'-dione C20H15F3N2O2S 404.40 Allyl, 3-trifluoromethylphenyl 260–262°C Not reported
Les-3467: [isopropylphenyl)methylene]spiro[indoline-3,2′-thiazolidine]-2,4′-dione C22H21N3O2S 391.48 Isopropylphenyl methylene - PPARγ modulation, anticancer

Key Observations:

Substituent Effects on Bioactivity :

  • The 2-fluorophenylmethyl group in the target compound enhances lipophilicity (logP ~4.35) compared to benzyl (logP ~4.26) or allyl substituents . This may improve membrane permeability and bioavailability.
  • 4-Methoxyphenyl derivatives exhibit moderate antioxidant activity (DPPH scavenging: 49–78%) due to electron-donating methoxy groups stabilizing free radicals .
  • Fluorinated analogs (e.g., 3′-(3-fluorophenyl) derivatives) show stronger anticancer effects against HepG2 and MCF-7 cells (up to 84% inhibition) .

Synthetic Efficiency :

  • Green synthesis methods using ionic liquids (e.g., [bmim][PF6]) or montmorillonite KSF catalysts achieve yields >85% in 4–5 minutes .
  • Traditional methods require longer reaction times (e.g., 12–24 hours) but provide higher purity via recrystallization .

Spectroscopic Consistency :

  • IR spectra of spiro-thiazolidines show characteristic peaks:

  • 1689–1690 cm⁻¹ (C=O stretch of thiazolidine-dione)
  • 1373 cm⁻¹ (C-N stretch)
  • 756 cm⁻¹ (C-S bond) .
    • ¹H NMR signals for methoxy groups appear at δ ~3.8 ppm, while aromatic protons resonate at δ 6.8–7.6 ppm .

Biological Activity

The compound 1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article will explore its biological activity through various studies, highlighting its effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spiro-indole structure that is characteristic of several biologically active molecules. Its structural components include:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Methoxyphenyl group : Known to exhibit various biological activities.
  • Thiazolidine moiety : Implicated in antitumor activity.

The molecular formula is C20H20FN2O3SC_{20}H_{20}FN_2O_3S, with a molecular weight of approximately 392.45 g/mol.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Notably, it was evaluated against a panel of human tumor cell lines using the National Cancer Institute (NCI) protocols. The results indicated:

  • Mean GI50/TGI values : 15.72 μM / 50.68 μM, suggesting potent growth inhibition at low concentrations .
  • Selectivity : The compound showed a notable sensitivity profile towards colon cancer cells (COLO 205), with a selectivity index (SI) of 9.24 .

Table 1: Anticancer Activity Summary

Cell LineGI50 (μM)TGI (μM)Selectivity Index
COLO 20515.7250.689.24
Other Tumor LinesVariesVariesN/A

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to apoptosis in sensitive tumor cells.
  • Induction of oxidative stress : This may lead to cellular damage and subsequent cell death in cancer cells while sparing normal cells .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that the compound may also possess:

  • Antimicrobial activity : Potential against various bacterial strains.
  • Anti-inflammatory effects : Indicated by reduced cytokine production in vitro.

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested on several cancer cell lines. The findings revealed:

  • A consistent reduction in cell viability across multiple lines.
  • Enhanced efficacy when used in combination with existing chemotherapeutics .

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key findings included:

  • Bioavailability : Moderate absorption with a half-life conducive to therapeutic use.
  • Toxicity profile : Limited toxicity was observed in non-cancerous cell lines at therapeutic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.